N,N-Diethyl-P-phenylenediamine

Description

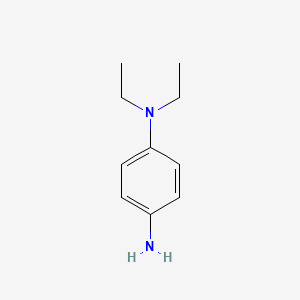

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGVNLMMEQUVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025058 | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00298 [mmHg] | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

93-05-0 | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N,N-diethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyl-4-aminoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQA4DFV2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 82 °F (NTP, 1992) | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-phenylenediamine (DPD), also known as p-Aminodiethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various dyes and is widely utilized as a reagent in analytical chemistry.[1][2] Its ability to form a stable and colored radical cation upon oxidation makes it particularly valuable as an indicator for determining the concentration of residual chlorine and other oxidizing agents in water treatment and environmental monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring substituted with a primary amine group and a diethylamino group at the para positions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N1,N1-Diethylbenzene-1,4-diamine |

| Synonyms | 4-Amino-N,N-diethylaniline, p-Aminodiethylaniline |

| CAS Number | 93-05-0[1] |

| Molecular Formula | C10H16N2[5] |

| Molecular Weight | 164.25 g/mol [5] |

| InChI Key | QNGVNLMMEQUVQK-UHFFFAOYSA-N |

| SMILES | CCN(CC)c1ccc(N)cc1 |

Physicochemical Properties

This compound is a dark brown to black solid or liquid, with its physical state being dependent on the ambient temperature.[2] It is sensitive to air and light and is incompatible with strong oxidizing agents and strong acids.[1][2]

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 19-21 °C[2] |

| Boiling Point | 115-116 °C at 5 mmHg[2] |

| Density | 0.988 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.571[2] |

| Solubility | Insoluble in water.[6] |

| Flash Point | >110 °C[2] |

| Stability | Air and light sensitive.[1][2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, as well as the amine protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons and the aliphatic carbons of the diethylamino substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, and C-N stretching.

-

UV-Visible Spectroscopy: this compound is used in spectrophotometric methods where its oxidized form shows strong absorbance at specific wavelengths, typically around 515 nm and 551 nm.[7][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of N,N-diethylaniline followed by reduction.

1. Nitrosation of N,N-diethylaniline: [9]

-

N,N-diethylaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid).

-

The solution is cooled to 0-10 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a few hours to yield the N,N-diethyl-p-nitrosoaniline intermediate.

2. Reduction of N,N-diethyl-p-nitrosoaniline:

-

The nitroso intermediate can be reduced using various reducing agents. A common laboratory method employs stannous chloride in concentrated hydrochloric acid.[10]

-

The N,N-diethyl-p-nitrosoaniline is added portion-wise to a warm solution of stannous chloride in HCl.

-

The mixture is then refluxed to complete the reduction.

-

The resulting this compound is typically isolated as its hydrochloride salt.

3. Purification:

-

The product can be purified by recrystallization from a suitable solvent or by vacuum distillation.[9][10]

Caption: General workflow for the synthesis of this compound.

Analytical Application: Determination of Free Chlorine

The DPD method is a standard procedure for measuring free and total chlorine in water samples.[7]

Methodology:

-

A buffer solution is added to the water sample to maintain a specific pH.

-

A solution of this compound (often as its sulfate salt) is added.[4]

-

In the presence of free chlorine, DPD is oxidized to a magenta-colored radical cation (Würster's salt).[3]

-

The intensity of the color is proportional to the concentration of free chlorine and is measured spectrophotometrically at approximately 515 nm.[7]

-

For total chlorine determination, potassium iodide is added to the sample, which reacts with combined chlorine to liberate iodine. The iodine then oxidizes the DPD.

Safety and Handling

This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1][11] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is sensitive to air and light, so it should be stored in a tightly closed container in a cool, dark place, preferably under an inert atmosphere.[2][12]

Reactivity and Incompatibilities

This compound is a reducing agent and is incompatible with strong oxidizing agents and strong acids.[1][2] It neutralizes acids in exothermic reactions to form salts.[2][6] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[2][6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Conclusion

This compound is a versatile chemical with significant applications in analytical chemistry and as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support the work of scientists and professionals in the field.

References

- 1. fishersci.com [fishersci.com]

- 2. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]

- 3. This compound | 93-05-0 | Benchchem [benchchem.com]

- 4. discofinechem.com [discofinechem.com]

- 5. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. echemi.com [echemi.com]

- 12. 93-05-0|this compound|BLD Pharm [bldpharm.com]

N,N-Diethyl-p-phenylenediamine (DPD): A Technical Guide to its Mechanism of Action in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of N,N-Diethyl-p-phenylenediamine (DPD), a chromogenic reagent central to the quantification of free chlorine and other oxidizing agents in aqueous solutions. Widely adopted in water quality analysis, environmental monitoring, and disinfection process control, the DPD method is valued for its simplicity, speed, and sensitivity.[1][2] This document details the underlying chemical principles, specific assay protocols, quantitative performance data, and potential interferences to ensure accurate and reliable measurements.

Core Mechanism of Action: The Oxidation of DPD

The fundamental principle of the DPD assay is an oxidation-reduction reaction. DPD, a colorless amine compound in its reduced state, is oxidized by agents like free chlorine (hypochlorous acid and hypochlorite ions).[3] This one-electron transfer reaction produces a stable, magenta-colored radical cation known as a Würster dye.[3][] The intensity of this color is directly proportional to the concentration of the oxidizing agent within a specific range.[5][6]

However, at very high concentrations of the oxidant (typically above 10 ppm), the colored Würster dye can undergo a second oxidation.[3][7] This further reaction forms a colorless imine compound, which leads to a "bleaching" or fading of the solution's color.[3][][8] This phenomenon can result in a falsely low reading if the sample is not appropriately diluted.

Applications and Experimental Protocols

The DPD method can be adapted to measure a variety of oxidizing agents by modifying the reaction conditions, primarily through the addition of specific catalysts or masking agents.

Free and Total Chlorine

The most common application of the DPD method is the differentiation between free and total chlorine in water.[6]

-

Free Chlorine (HOCl, OCl⁻): DPD reacts almost instantaneously with free chlorine in a buffered solution (pH 6.2-6.5) to produce the characteristic magenta color.[9][10][11] To avoid interference from slower-reacting combined chlorines, the reading must be taken quickly, typically within one minute of reagent addition.[9][10]

-

Total Chlorine (Free Chlorine + Combined Chlorine): Combined chlorine species, such as monochloramine (NH₂Cl), react very slowly with DPD directly.[] To measure total chlorine, potassium iodide (KI) is added to the sample. The chloramines oxidize the iodide to iodine (I₂), which in turn rapidly oxidizes the DPD to form the colored Würster dye.[9] The total chlorine reading is typically taken after a reaction period of three to six minutes.[12] The combined chlorine concentration is then calculated by subtracting the free chlorine result from the total chlorine result.[9]

Experimental Protocol: DPD Colorimetric Method for Chlorine

-

Sample Collection: Collect the water sample, ensuring minimal agitation and exposure to sunlight to prevent chlorine degradation.[13] Analysis should be performed immediately.[12][13]

-

Free Chlorine Measurement:

-

Take a precise volume of the sample (e.g., 10 mL or 25 mL).

-

Place the sample in a photometer cell and zero the instrument.

-

Add the contents of one DPD Free Chlorine reagent packet (containing DPD and a phosphate buffer).

-

Mix gently to dissolve. A pink color will develop if free chlorine is present.[10]

-

Immediately place the cell into the photometer and measure the absorbance at 515 nm within one minute.[10][14]

-

-

Total Chlorine Measurement:

-

Using the same reacted sample from the free chlorine test (or a fresh sample), add the contents of one DPD Total Chlorine reagent packet (which contains DPD, buffer, and potassium iodide) or a dedicated KI reagent (e.g., DPD No. 3 tablet).[15]

-

Mix gently to dissolve.

-

Allow the reaction to proceed for at least three minutes but no more than six minutes.[12]

-

Place the cell back into the photometer and measure the absorbance at 515 nm.

-

-

Calculation:

-

Convert absorbance readings to concentration (mg/L) using a calibration curve.

-

Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L).

-

Ozone (O₃) and Chlorine Dioxide (ClO₂)

The DPD method can be extended to measure other powerful oxidants used in disinfection.

-

Ozone: Similar to combined chlorine, ozone does not react directly with DPD but oxidizes potassium iodide to iodine, which then reacts with DPD.[16][17] The test measures total residual oxidants, so other agents like chlorine will interfere.[17]

-

Chlorine Dioxide: ClO₂ reacts directly with DPD but only yields one-fifth of its total oxidizing capacity in the colorimetric reaction.[18][19] To prevent interference from any co-existing free chlorine, a masking agent such as glycine is added to the sample before the DPD reagent. Glycine converts free chlorine into chloroaminoacetic acid, which does not react with DPD, but has no effect on chlorine dioxide.[18][19]

Experimental Protocol: DPD/Glycine Method for Chlorine Dioxide

-

Collect a fresh sample.

-

Zero the photometer with the unreacted sample.

-

To a separate sample volume, add Glycine Reagent and mix.

-

Add the DPD Free Chlorine reagent powder and mix. A pink color proportional to the ClO₂ concentration will form.[19]

-

Read the absorbance at 515 nm within one minute.

Hydrogen Peroxide (H₂O₂)

The direct reaction between H₂O₂ and DPD is very slow and inefficient.[20] Therefore, a catalyst is required to facilitate the oxidation.

-

Peroxidase-Mediated: Horseradish peroxidase (POD) can be used to catalyze the oxidation of DPD by hydrogen peroxide.[20][21] This forms the basis of a sensitive assay for H₂O₂.

-

Molybdate-Catalyzed: Ammonium molybdate can also serve as a catalyst for the reaction.[22] The protocol often involves the addition of potassium iodide as well.

-

Fenton Reaction: In a Fenton-based system, ferrous iron (Fe(II)) reacts with H₂O₂ to produce hydroxyl radicals (•OH). These highly reactive radicals then rapidly oxidize DPD to its colored form.[23][24] This method can be highly sensitive, with detection limits in the micromolar range.[23]

Experimental Protocol: Molybdate-Catalyzed H₂O₂ Assay

-

Collect a fresh sample and prepare a blank for zeroing the instrument.

-

To a 25 mL sample, add 3 drops of Potassium Iodide solution and 3 drops of Ammonium Molybdate reagent.[22]

-

Mix and start a timer for a 6-minute reaction period.

-

When the timer expires, add one DPD Total Chlorine Powder Pillow and shake to dissolve.[22] A pink color indicates the presence of H₂O₂.

-

Start a 30-second timer, then measure the absorbance.

Quantitative Data Summary

The performance of the DPD method varies depending on the analyte and specific protocol used. The following table summarizes key quantitative parameters reported in various standard methods.

| Analyte | Typical Measurement Range (mg/L) | Wavelength (nm) | Method Detection Limit (MDL) (mg/L) | Reference(s) |

| Free/Total Chlorine | 0.15 - 5.0 | 515 | ~0.15 (Minimum Level) | [14] |

| Free/Total Chlorine | 0.01 - 7.5 | 557 | 0.010 | [25] |

| Hydrogen Peroxide | 0 - 12 µM (~0 - 0.4 mg/L) | 551 | 0.05 µM (~0.0017 mg/L) | [23] |

| Permanganate | 0 - 10 µM (~0 - 1.19 mg/L) | 551 | 0.010 µM (~0.0012 mg/L) | [26] |

| Chlorine Dioxide | 0 - 5.00 | 515 | Not Specified | [19] |

| Ozone | Varies | 515 | Not Specified | [17] |

Interferences and Limitations

Accurate DPD analysis requires an awareness of potential chemical and physical interferences.

| Interference | Effect | Mechanism | Mitigation Strategy | Reference(s) |

| Monochloramine | False positive for free chlorine ("phantom reading") | Slowly oxidizes DPD over time, causing color to drift and intensify. | Read free chlorine measurement within 1 minute of reagent addition. | [9][10][27] |

| Oxidized Manganese/Iron | False positive | These oxidized metals can directly oxidize the DPD indicator. | Add sodium arsenite or thioacetamide to a separate aliquot to determine the interference level and subtract it from the reading. | [5][13][28] |

| High Oxidant Levels (>10 ppm) | False negative (bleaching) | The colored Würster dye is further oxidized to a colorless imine compound. | Dilute the sample with high-quality, demand-free water and re-test. | [3][7][8] |

| Other Oxidants | Positive interference | DPD is non-specific and reacts with many oxidizers (bromine, iodine, permanganate). | Use specific masking agents (e.g., glycine for ClO₂ vs. Cl₂) or alternative analytical methods if multiple oxidants are present. | [5][17] |

| Sample Color/Turbidity | Inaccurate photometric reading | Can absorb light at the measurement wavelength, causing a positive bias. | Use the original, unreacted sample as a "zero" or blank for the photometer. | [5][13] |

| High pH | Positive interference | High pH can cause dissolved oxygen to react with the reagents. | The DPD reagents contain a buffer to maintain the optimal pH of 6.2-6.5. | [14] |

References

- 1. DPD N, N-diethyl-p-phenylenediamine - Water Quality Monitoring [tidjma.tn]

- 2. cdn.hach.com [cdn.hach.com]

- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 5. kuntzeusa.com [kuntzeusa.com]

- 6. hydroinstruments.com [hydroinstruments.com]

- 7. aquamagazine.com [aquamagazine.com]

- 8. ozonesolutions.com [ozonesolutions.com]

- 9. yamathosupply.com [yamathosupply.com]

- 10. False free chlorine readings - Hanna Instruments Africa [blog.hannaservice.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. dec.vermont.gov [dec.vermont.gov]

- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. A guide for DPD testing in Pools and Spas - Palintest [palintest.com]

- 16. Ozone generation and detection principle - Knowledge - Zhejiang Lohand Environment Technology Co.,Ltd. [lohandbio.com]

- 17. galgo.co.uk [galgo.co.uk]

- 18. News - Introduction to DPD colorimetry [lhwateranalysis.com]

- 19. watertechusa.com [watertechusa.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.hach.com [cdn.hach.com]

- 23. Spectrophotometric determination of trace hydrogen peroxide via the oxidative coloration of DPD using a Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Spectrophotometric determination of trace permanganate in water with this compound (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. kuntzeusa.com [kuntzeusa.com]

- 28. files.dep.state.pa.us [files.dep.state.pa.us]

Synthesis and purification of N,N-Diethyl-p-phenylenediamine for lab use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of N,N-Diethyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of this compound (DEPPD), a crucial intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visual workflows to illustrate the key processes.

Synthesis of this compound

The laboratory preparation of DEPPD can be primarily achieved through two established synthetic routes: the nitrosation and subsequent reduction of N,N-diethylaniline, and the catalytic hydrogenation of a substituted nitroaniline.

Method 1: Nitrosation and Reduction of N,N-Diethylaniline

This widely used two-step method first involves the nitrosation of N,N-diethylaniline to form N,N-diethyl-p-nitrosoaniline, which is then reduced to the desired product.[1]

Step 1: Nitrosation of N,N-Diethylaniline

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of N,N-diethylaniline in a suitable acidic medium, such as hydrochloric acid. For instance, mix 37.5 mL of N,N-diethylaniline with 61 mL of concentrated hydrochloric acid and 150 mL of water.[2]

-

Cool the mixture to 0-10°C using an ice-salt bath.

-

While maintaining the temperature, slowly add a solution of sodium nitrite (e.g., 37g of NaNO₂ in 53 mL of water) dropwise with vigorous stirring.[2] The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, continue stirring at the same temperature for 2.5 to 3 hours to ensure the reaction goes to completion.[2] The formation of N,N-diethyl-p-nitrosoaniline can be observed as a precipitate.

Step 2: Reduction of N,N-Diethyl-p-nitrosoaniline

-

To the aqueous solution of N,N-diethyl-p-nitrosoaniline, add a reducing agent. A common laboratory-scale method utilizes zinc powder.

-

In a separate flask, prepare a mixture of 150 mL of water and 50 mL of concentrated hydrochloric acid. To the nitrosation reaction mixture, add this acidic solution.[2]

-

Gradually add 46g of zinc powder to the stirred solution.[2] The addition should be portion-wise to control the reaction rate.

-

The reaction is carried out at a temperature of 15-25°C for 1.5 to 4 hours.[2][3]

-

After the reduction is complete, basify the reaction mixture by adding a sodium hydroxide solution to a pH of 14.[2]

-

The product, this compound, will separate as an organic layer. Extract the aqueous layer multiple times with a suitable organic solvent like ether.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can then be purified.

Method 2: Catalytic Hydrogenation of N,N-Diethyl-4-nitroaniline

This method is noted for its efficiency and the high purity of the resulting product.[1] It involves the reduction of N,N-Diethyl-4-nitroaniline using hydrogen gas in the presence of a catalyst.

-

In a hydrogenation vessel, dissolve N,N-Diethyl-4-nitroaniline in a suitable solvent such as methanol or ethanol. For example, 369 mg of the nitro compound can be dissolved in 20 mL of methanol.[3]

-

Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[3][4] For the given scale, 141 mg of Pd/C can be used.[3]

-

Seal the vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature overnight.[3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product is then subjected to purification.

Synthesis Data Summary

| Method | Starting Material | Key Reagents | Yield | Purity | Reference |

| Nitrosation and Reduction | N,N-Diethylaniline | NaNO₂, HCl, Zn powder | - | - | [2] |

| Catalytic Hydrogenation | N,N-Diethyl-4-nitroaniline | Pd/C, H₂ | 90% | - | [3] |

| Catalytic Hydrogenation (Industrial) | p-nitro-N,N-dialkyl aniline | Hydrogenation catalyst, H₂ | High | High | [1] |

| From 4-Fluoronitrobenzene and Diethylamine | 4-Fluoronitrobenzene, Diethylamine | K₂CO₃, then Pd/C, H₂ | 89% (intermediate), 90% (final) | - | [3] |

Note: Yields and purities can vary based on reaction scale and specific conditions.

Purification of this compound

Crude DEPPD often contains impurities from starting materials and side reactions, and it is susceptible to air oxidation. Therefore, proper purification is crucial to obtain a high-quality product.

Method 1: Vacuum Distillation

Vacuum distillation is a common and effective method for purifying liquid DEPPD.

-

Set up a distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and heat the flask.

-

Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported as 115-116 °C at 5 mmHg.

-

It is important to use an inert atmosphere (e.g., nitrogen or argon) during distillation to prevent oxidation.

Method 2: Recrystallization (as a salt)

DEPPD can be converted to its hydrochloride or sulfate salt for purification by recrystallization, as the salts are often more stable and easier to handle than the free base.

-

Dissolve the crude this compound free base in a suitable solvent.

-

Bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid to precipitate the hydrochloride salt.[2]

-

Filter the precipitated salt and wash with a cold solvent.

-

Recrystallize the salt from a suitable solvent system, such as ethanol or a mixture of methanol and ether. The purified salt can then be neutralized with a base to regenerate the high-purity free base if needed.

Method 3: Column Chromatography

For small-scale laboratory purifications, silica gel column chromatography is a viable option.

-

Prepare a silica gel column using a suitable solvent system. A common eluent is a mixture of hexane and ethyl acetate.[3]

-

Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Purification Data Summary

| Purification Method | Key Parameters | Expected Purity | Notes |

| Vacuum Distillation | 115-116 °C at 5 mmHg | >97% | Effective for removing non-volatile impurities. |

| Recrystallization (as HCl salt) | Formation of the hydrochloride salt followed by crystallization | High | Yields a stable, crystalline solid. |

| Column Chromatography | Silica gel, Hexane:Ethyl acetate eluent | High | Suitable for small-scale purification and separation from close-boiling impurities.[3] |

Visualizing the Workflow

To better illustrate the synthesis and purification processes, the following diagrams have been generated.

Caption: Synthesis of DEPPD via Nitrosation and Reduction.

Caption: Purification Workflow for DEPPD.

References

An In-depth Technical Guide on the Solubility of N,N-Diethyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-p-phenylenediamine (DPD) and its commonly used sulfate salt in various solvents. Due to the prevalence of qualitative descriptions in publicly available literature, this guide summarizes the known solubility properties and outlines a general methodology for the precise quantitative determination of solubility for research applications.

Introduction to this compound (DPD)

This compound, also known as 4-amino-N,N-diethylaniline, is an organic compound that serves as a vital intermediate in the synthesis of dyes and polymers. It is particularly recognized for its application as a chromogenic reagent in the DPD method for determining free and total chlorine concentrations in water analysis. Understanding its solubility is critical for its application in various chemical processes, formulation development, and analytical methodologies.

Solubility Profile of DPD and its Sulfate Salt

The solubility of this compound is significantly influenced by its form—the free base or the sulfate salt. The free base exhibits poor solubility in aqueous solutions but is generally soluble in organic solvents. Conversely, the sulfate salt is readily soluble in water. The following tables summarize the available solubility data.

Table 1: Solubility of this compound (Free Base)

| Solvent | Formula | CAS Number | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 7732-18-5 | 18.02 | Insoluble; Low solubility[1] | Not Specified |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Soluble | Not Specified |

| Benzene | C₆H₆ | 71-43-2 | 78.11 | Very Soluble | Not Specified |

| Methanol | CH₃OH | 67-56-1 | 32.04 | Soluble | Not Specified |

Table 2: Solubility of this compound Sulfate

| Solvent | Formula | CAS Number | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 7732-18-5 | 18.02 | Soluble[2][3]; Mixes with water[4] | Not Specified |

| Methanol | CH₃OH | 67-56-1 | 32.04 | Freely Soluble[5] | Not Specified |

| Ethanol (95%) | C₂H₅OH | 64-17-5 | 46.07 | Freely Soluble[5] | Not Specified |

Note: The term "soluble" is a qualitative description. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain precise and quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This protocol provides a generalized procedure for determining the equilibrium solubility of a compound like DPD in a specific solvent.

3.1. Materials and Equipment

-

This compound (or its sulfate salt) of high purity

-

Selected organic solvent of analytical grade

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of the DPD solid to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that an equilibrium of saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of DPD.

-

Calculation: Calculate the solubility of DPD in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine (CAS 93-05-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethyl-p-phenylenediamine (DPD), a versatile chemical compound with significant applications in analytical chemistry and biomedical research. This document details its chemical and physical properties, safety information, and established experimental protocols, with a focus on its utility for researchers in drug development and related scientific fields.

Core Chemical and Physical Properties

This compound, with the CAS number 93-05-0, is an organic compound that is widely used as an indicator in analytical chemistry.[1][2][3] The following tables summarize its key physical, chemical, and safety data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [4] |

| Molecular Weight | 164.25 g/mol | [4] |

| Appearance | Colorless needles; may appear as a reddish-brown or black liquid | [4] |

| Melting Point | 19-21 °C (66-70 °F) | [5] |

| Boiling Point | 260-262 °C (500-504 °F) at 760 mmHg | |

| Density | 0.988 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol, ether | [5] |

| Refractive Index | 1.5710 at 20 °C/D | |

| Vapor Pressure | 0.00298 mmHg | |

| pKa (conjugate acid) | 7.96 |

Table 2: Safety and Hazard Information

| Hazard Classification | Description | Source |

| Acute Oral Toxicity | Category 3 | [6] |

| Skin Corrosion/Irritation | Category 1B | [6] |

| Serious Eye Damage/Irritation | Category 1 | [6] |

| Signal Word | Danger | [5] |

| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) | [5] |

| Precautionary Statements | P270, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [5] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides | [7] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | [6] |

Experimental Protocols and Applications

This compound is a cornerstone reagent in several analytical methods, primarily due to its ability to form a colored radical cation upon oxidation.[5][8]

Determination of Free and Total Chlorine in Water (DPD Method)

The most common application of DPD is in the colorimetric determination of free and combined chlorine in water samples.[1][2][3] The DPD method is recognized for its accuracy, sensitivity, and speed.[2]

Reaction Mechanism: In the presence of free chlorine (hypochlorous acid or hypochlorite ion), DPD is oxidized to form a stable magenta-colored radical cation known as a Würster dye.[5][8] The intensity of this color is directly proportional to the concentration of free chlorine.[1][3] To determine total chlorine (free chlorine + chloramines), potassium iodide is added, which is oxidized by chloramines to iodine. The iodine then oxidizes DPD to produce the magenta color.[3]

Experimental Protocol:

-

Reagent Preparation:

-

DPD Indicator Solution: Dissolve this compound sulfate in deionized water containing sulfuric acid and EDTA.

-

Phosphate Buffer Solution: Prepare a phosphate buffer to maintain the pH of the reaction mixture.

-

Potassium Iodide Solution: For total chlorine determination.

-

-

Procedure for Free Chlorine:

-

Add a specific volume of the DPD indicator solution and the phosphate buffer to the water sample.

-

Mix thoroughly and immediately measure the absorbance at 515 nm using a spectrophotometer.

-

The concentration of free chlorine is determined by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.

-

-

Procedure for Total Chlorine:

-

To the solution from the free chlorine measurement, add a specific volume of the potassium iodide solution.

-

Allow the reaction to proceed for a few minutes.

-

Measure the absorbance at 515 nm.

-

The total chlorine concentration is determined from a calibration curve.

-

-

Combined Chlorine Calculation:

-

Combined Chlorine = Total Chlorine - Free Chlorine.

-

Assessment of Oxidative Stress in Biological Samples

DPD and its derivatives can be employed to measure the total oxidant status of biological samples, providing an indication of oxidative stress.[6][9] This assay is based on the oxidation of DPD by hydroperoxides and other reactive oxygen species (ROS) present in the sample.

Reaction Principle: In an acidic environment, hydroperoxides in the biological sample (e.g., plasma) oxidize DPD to its colored radical cation. The intensity of the color, measured spectrophotometrically, is proportional to the total amount of oxidant molecules in the sample.[9]

Experimental Protocol (d-ROMs Test):

-

Sample Preparation: Collect biological samples (e.g., serum, plasma) and process as required.

-

Reagent Preparation:

-

Chromogen Solution: A solution of this compound in an acidic buffer (e.g., acetate buffer, pH 4.8).

-

-

Procedure:

-

Add a small volume of the biological sample to the chromogen solution.

-

Incubate the mixture at a controlled temperature for a specific time.

-

Measure the absorbance of the resulting pink-colored solution at approximately 505 nm.[6][9]

-

The oxidative status is typically expressed in arbitrary units (e.g., Carratelli units) or as equivalents of a standard oxidant like hydrogen peroxide.[6][9]

-

Spectrophotometric Determination of Pharmaceuticals

DPD can be used for the quantitative analysis of various pharmaceutical compounds, particularly those containing phenolic and aromatic amine functional groups.[10][11]

Reaction Principle: The method is based on the oxidative coupling reaction of DPD with the target drug molecule in the presence of an oxidizing agent, such as potassium iodate (KIO₄) or benzoyl peroxide.[10][12] This reaction produces a colored product, and the intensity of the color is proportional to the concentration of the drug.

Experimental Protocol (General):

-

Standard and Sample Preparation: Prepare standard solutions of the drug of interest and solutions of the pharmaceutical formulation.

-

Reaction Mixture: To the standard or sample solution, add a solution of DPD and an oxidizing agent in an appropriate buffer.

-

Color Development: Allow the reaction to proceed for a specified time to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax).

-

Quantification: Determine the concentration of the drug in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Reaction Mechanism with Oxidizing Agents

The utility of this compound in the aforementioned analytical methods stems from its facile oxidation to a colored radical cation. The general mechanism involves the loss of an electron from the DPD molecule.

In the case of its reaction with free chlorine (hypochlorous acid), the DPD molecule is oxidized, and the chlorine is reduced. At high concentrations of the oxidizing agent, a further oxidation can occur, leading to the formation of a colorless imine product, which can interfere with the analysis if the concentration of the analyte is outside the linear range of the assay.[5][8]

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-characterized reaction with oxidizing agents makes it an excellent choice for the quantitative analysis of a variety of substances, from disinfectants in water to pharmaceutical compounds and markers of oxidative stress in biological systems. The experimental protocols outlined in this guide provide a solid foundation for the application of DPD in a research setting. As with any chemical, proper safety precautions should always be followed when handling this compound.

References

- 1. hydroinstruments.com [hydroinstruments.com]

- 2. Methods of Testing for Free and Total Chlorine Using DPD - Palintest [palintest.com]

- 3. cdn.hach.com [cdn.hach.com]

- 4. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 93-05-0 | Benchchem [benchchem.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Health and Safety of N,N-Diethyl-p-phenylenediamine in a Research Laboratory

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for the handling and use of N,N-Diethyl-p-phenylenediamine (DPD) and its common salt forms in a research laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk.

Hazard Identification and Classification

This compound is a hazardous chemical that presents multiple risks. It is classified as acutely toxic if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification - this compound (CAS: 93-05-0)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage[1] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1] |

Note: Different salt forms may have slightly different classifications. For example, the sulfate salt is often classified as Acute Toxicity, Oral (Category 4).[2]

Key Hazards:

-

Corrosivity: The substance is corrosive and can cause severe burns to the skin and eyes upon contact.[1] Eye contact can lead to severe damage, including blindness.[1]

-

Toxicity: It is toxic if swallowed, with ingestion potentially causing severe damage to delicate tissues and a danger of perforation.[1]

-

Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

-

Sensitization: Phenylenediamine derivatives may cause skin sensitization, an allergic reaction that becomes evident upon re-exposure to the material.[3][4]

-

Reactivity: The compound is sensitive to air and light.[1] It is incompatible with strong oxidizing agents and strong acids.[1][5]

Chemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of DPD is fundamental to its safe handling.

Table 2.1: Chemical Identification

| Identifier | This compound | This compound sulfate | This compound oxalate |

| CAS Number | 93-05-0[1] | 6283-63-2[6] | 62637-92-7[7] |

| Molecular Formula | C₁₀H₁₆N₂[8] | C₁₀H₁₆N₂·H₂SO₄[6] | C₁₂H₁₈N₂O₄[7] |

| Molecular Weight | 164.25 g/mol [8] | 262.3 g/mol [6] | 254.28 g/mol [7] |

| Synonyms | p-Aminodiethylaniline[1] | DPD Sulfate[6] | DPD Oxalate[7] |

Table 2.2: Physical and Chemical Properties

| Property | This compound (Free Base) |

| Appearance | Reddish-brown or black liquid; may be a low melting solid[8][9] |

| Melting Point | 19-21 °C[5] |

| Boiling Point | 260-262 °C[9] |

| Flash Point | 139 °C / 282.2 °F[1] |

| Autoignition Temperature | 460 °C / 860 °F[1] |

| Density | 0.988 g/mL at 25 °C[5] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 19 °C)[9][10] |

| Stability | Air and light sensitive; stable under normal temperatures and pressures[1][3][5] |

Table 2.3: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 (Sulfate Salt) | Rat | Oral | 497 mg/kg | [4] |

| LD50 (Sulfate Salt) | Mouse | Unr. | 318 mg/kg | [4] |

| Eye Irritation (Sulfate Salt) | Rabbit | Eye | 500 mg/24h - Mild | [4] |

Experimental Protocols: Safe Handling and Emergency Response

Strict adherence to established protocols is necessary to mitigate the risks associated with DPD.

Protocol: Standard Safe Handling and Weighing

-

Preparation and PPE:

-

Before handling, ensure an eyewash station and safety shower are readily accessible.[1]

-

Don all required PPE as detailed in Section 4.0, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles.[11] A face shield may be required for splash-prone activities.[11][12]

-

All handling of DPD solids or liquids must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

-

-

Chemical Handling:

-

Handle under an inert atmosphere (e.g., nitrogen) if possible, as the material is air-sensitive.[1]

-

Protect the compound from light by using amber vials or wrapping containers in foil.[1]

-

Do not breathe dust, mist, or vapors.[1][3] Avoid all personal contact.[4]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

-

-

Weighing Procedure:

-

Place an analytical balance inside the chemical fume hood.

-

Use a tared, sealed container to weigh the desired amount of DPD.

-

If transferring solid, use a spatula. If transferring liquid, use a calibrated pipette or syringe.

-

Clean any minor residue from the balance and surrounding area immediately using appropriate decontamination procedures.

-

-

Post-Handling:

-

Tightly close the main DPD container and store it in a designated, locked, cool, dry, and well-ventilated area away from incompatible materials.[1][3][7]

-

Decontaminate all equipment and the work surface.

-

Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.[2]

-

Wash hands thoroughly with soap and water after handling.[1][2]

-

Protocol: Emergency Spill Response

-

Immediate Actions:

-

Containment and Cleanup (Small Spill):

-

For liquid spills, use an inert absorbent material like sand, silica gel, or universal binder to soak up the material.[1][10]

-

For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[2][4]

-

Do not allow the chemical to enter drains or waterways.[6][7]

-

-

Decontamination:

-

Wash the spill area thoroughly. A recommended procedure is to wash with 60-70% ethanol followed by a soap and water solution.[10]

-

-

Waste Disposal:

Mandatory Visualizations: Workflows and Logic

The following diagrams illustrate key safety workflows for handling DPD.

Caption: DPD Safe Handling Workflow.

Caption: DPD Emergency Spill Response Workflow.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a primary defense against DPD exposure.

Table 5.1: Recommended Personal Protective Equipment

| PPE Component | Specifications and Recommendations | References |

| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles for tasks with a high potential for splashing. | [1][12] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton). Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Inspect gloves before use. | [1][2][11] |

| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | [1][11] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., Type K, green, conforming to EN14387). | [1][3] |

Emergency Procedures: Exposure and First Aid

In the event of exposure, immediate and appropriate first aid is crucial. Always call a poison center or doctor immediately for advice.[1]

Caption: First Aid Decision Logic for DPD Exposure.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water or shower for at least 15 minutes.[1] Immediate medical attention is required.[1]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][6] Ingestion is a medical emergency; use of gastric lavage or emesis is contraindicated due to the corrosive nature of the material.[1]

Waste Disposal

All DPD-contaminated materials must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers to an approved waste disposal plant.[1] Collect waste in suitable, closed, and properly labeled containers.[1][2]

-

Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[4] Do not dispose of DPD down the drain or in regular trash.[11]

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. abdurrahmanince.net [abdurrahmanince.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. americanchemistry.com [americanchemistry.com]

N,N-Diethyl-p-phenylenediamine: A Comprehensive Technical Guide to its Discovery and Application as a Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-p-phenylenediamine (DPD) is a versatile organic compound with a rich history as a crucial reagent in various scientific and industrial applications. Initially recognized for its role as a color developing agent in the nascent field of color photography, its most significant impact has been in analytical chemistry, particularly for the colorimetric determination of residual chlorine in water. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of DPD. It includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and workflows to serve as a valuable resource for researchers and professionals in related fields.

Discovery and Historical Development

The history of this compound is intrinsically linked to two major technological advancements of the 20th century: color photography and public health through water disinfection.

Early Applications in Color Photography

This compound, also known by its designation Color Developing Agent 1 (CD-1) , was one of the pioneering developing agents in the evolution of color film.[1] In the early days of color photography, the development process relied on the principle of chromogenic development. In this process, after reducing a silver atom in a silver halide crystal, the oxidized form of the developing agent couples with a color coupler to form a dye molecule.[1] CD-1 was instrumental in these early processes, although it was later superseded by other developing agents like CD-2, CD-3, and CD-4, which offered improved dye stability and reduced potential for skin irritation.[2] The first patent for color film was applied for in 1912, and by the 1930s, significant progress had been made in making color photography more accessible.[3]

The Palin Revolution: DPD for Water Quality Testing

The most impactful and enduring application of DPD was pioneered by the British chemist Dr. Arthur Thomas Palin in the 1950s.[4] With the increasing adoption of chlorination for disinfecting drinking water, a simple and reliable method for measuring chlorine residuals was urgently needed to ensure both effective disinfection and public safety.[4] In 1957, Dr. Palin published his groundbreaking work on the use of DPD for the determination of free and combined chlorine in water.[5]

The DPD method is based on the oxidation of the colorless DPD by chlorine to form a magenta-colored stable free radical known as a Würster dye.[4] The intensity of this color is directly proportional to the concentration of free chlorine in the water sample.[6] This method was revolutionary for its simplicity and reliability, leading to its worldwide adoption.[7] Today, the DPD method is the most widely used technique for measuring free and total chlorine in water and is recognized as a standard method by numerous organizations, including the American Public Health Association (APHA), the American Water Works Association (AWWA), and the United States Environmental Protection Agency (USEPA).[4][8]

Physicochemical and Spectral Properties

Understanding the fundamental properties of DPD is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂ | [2] |

| Molar Mass | 164.25 g/mol | [2] |

| Appearance | Colorless to reddish-brown or black liquid/solid | [2][3] |

| Melting Point | 19-21 °C | [2] |

| Boiling Point | 115-116 °C at 5 mmHg | [2] |

| Density | 0.988 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. The sulfate and hydrochloride salts are soluble in water. | [2][9][10][11] |

| Refractive Index (n20/D) | 1.571 | [2] |

| UV-Vis Absorption (λmax) | The oxidized DPD (Würster dye) has a maximum absorbance at approximately 515 nm. | [12] |

Spectral Data:

-

¹H NMR: Spectral data for this compound and its salts are available, showing characteristic peaks for the aromatic and ethyl protons.[9][13][14]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][15][16]

-

IR Spectrum: The infrared spectrum reveals characteristic absorption bands for the N-H and C-N stretching vibrations of the amine groups and the aromatic ring.[7][17][18][19][20]

Synthesis of this compound and its Salts

Several methods have been established for the synthesis of DPD and its more commonly used salt forms (sulfate and hydrochloride).

Synthesis of this compound

Two primary routes for the synthesis of the free base are:

-

Nitrosation and Subsequent Reduction of N,N-diethylaniline: This is a prevalent two-step method. The initial step involves the nitrosation of N,N-diethylaniline, followed by a reduction reaction to yield the final product.[21]

-

Hydrogenation of p-nitro-N,N-diethylaniline: This industrial method involves the catalytic hydrogenation of the corresponding p-nitro derivative and is known for its efficiency and the high purity of the resulting product.[21]

A detailed laboratory-scale synthesis is described as follows:

-

Step 1: Synthesis of N,N-Diethyl-4-nitrosoaniline: In a flask, N,N-diethylaniline is reacted with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form the N-nitroso intermediate, which then rearranges to the p-nitroso derivative.[10]

-

Step 2: Reduction to this compound: The p-nitroso compound is then reduced using a reducing agent such as zinc powder in acidic medium.[22] The resulting DPD is then extracted and purified.

Synthesis of DPD Salts

The more stable and water-soluble sulfate and hydrochloride salts are typically prepared by reacting the free base with sulfuric acid or hydrochloric acid, respectively.

Workflow for DPD Synthesis:

Caption: Synthesis of this compound.

Experimental Protocols

DPD Colorimetric Method for Free and Total Chlorine

This protocol is based on the widely accepted Standard Methods for the Examination of Water and Wastewater, 4500-Cl G.[8][21]

Reagents:

-

DPD Indicator Solution: Dissolve 1 g of DPD oxalate or 1.5 g of DPD sulfate pentahydrate in chlorine-free distilled water containing 8 mL of 1+3 H₂SO₄ and 200 mg of disodium EDTA. Make up to 1 L. Store in a brown, glass-stoppered bottle and discard when discolored.[23]

-

Phosphate Buffer Solution: Dissolve 24 g of anhydrous Na₂HPO₄ and 46 g of anhydrous KH₂PO₄ in distilled water. Combine with 100 mL of distilled water in which 800 mg of disodium EDTA has been dissolved. Make up to 1 L with distilled water.

-

Potassium Iodide (KI) crystals.

Procedure for Free Chlorine:

-